molecular formula C12H15ClO5S B8734747 Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Cat. No.: B8734747
M. Wt: 306.76 g/mol
InChI Key: OSRPEGMCOXIYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate is a useful research compound. Its molecular formula is C12H15ClO5S and its molecular weight is 306.76 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO5S

Molecular Weight

306.76 g/mol

IUPAC Name

ethyl 2-(4-chlorosulfonyl-2-ethylphenoxy)acetate

InChI

InChI=1S/C12H15ClO5S/c1-3-9-7-10(19(13,15)16)5-6-11(9)18-8-12(14)17-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

OSRPEGMCOXIYJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of crude ethyl(2-ethylphenoxy)acetate (intermediate 107) in chloroform (6 ml) was stirred with chlorosulfonic acid (1.33 ml) at ambient temperature for 4 hours. The reaction mixture was quenched by the addition of ice and the organic mixture separated by using a hydrophobic frit. The title compound was isolated by evaporation of this filtrate.
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1.33 mL
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6 mL
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Synthesis routes and methods II

Procedure details

To a 250ml round-bottom flask containing chlorosulfonic acid (30ml) cooled to 0° C. was added ethyl (2-ethylphenoxy)acetate (7.2g, 34.6mmoles) dropwise. Once the addition was complete the ice-bath was removed and the reaction was allowed to warm to room temperature at which the reaction was stirred for 3hours. The reaction was then slowly added to ice and, once the excess chlorosulfonic acid was quenched, the mixture was diluted with CH2Cl2(200ml). The phases were separated and the aqueous fraction washed with CH2Cl2twice. The combined organic fractions were dried over Na2SO4and filtered and concentrated in vacuo to yield 7.2g (70%) of crude product. The crude product was used with no purification.
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7.2 g
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ice
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30 mL
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Yield
70%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-ethylphenol (24.4 g, 200 mmol), potassium carbonate (41.4 g, 300 mmol) and ethyl bromoacetate (36.7 g, 220 mmol) in 2-butanone (250 ml) was stirred at 100° C. for 24 h. The reaction mixture was filtered and evaporated. The residue was dissolved in benzol (100 ml), washed with sodium carbonate solution (5%, 25 ml), dried and evaporated. The residue was dissolved in dichloromethane (100 ml) and chlorosulfonic acid (34.9 g, 300 mmol) was added slowly at −5° C. The reaction mixture was stirred at room temperature for 6 h. Ice water (25 ml) was added and the mixture was extracted with dichloromethane (3×100 ml). The combined organic phases were washed with water, dried and evaporated to give crude (4-chlorosulfonyl-2-ethyl-phenoxy)-acetic acid ethyl ester as an oil. Crystallization from heptane (500 ml) gave the desired product in 31.6 g (52%) yield.
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24.4 g
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41.4 g
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36.7 g
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250 mL
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34.9 g
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[Compound]
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Ice water
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25 mL
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